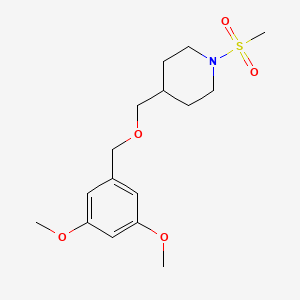
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(methylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(methylsulfonyl)piperidine is a useful research compound. Its molecular formula is C16H25NO5S and its molecular weight is 343.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(methylsulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H21N1O4S
- Molecular Weight : 305.40 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in cancer treatment. These include:
- Inhibition of Cell Proliferation : The compound has shown effectiveness in inhibiting the growth of various cancer cell lines.
- Induction of Apoptosis : It may induce programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, limiting the proliferation of malignant cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related piperidine derivatives. For instance, compounds with similar structures have been reported to selectively target malignant cells while sparing non-malignant cells.
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 10 | Induces apoptosis |
| Compound B | HCT-116 (Colorectal) | 15 | Inhibits proliferation |
| Compound C | A549 (Lung) | 12 | Cell cycle arrest |
Case Studies
- Study on Piperidine Derivatives : A study demonstrated that piperidine derivatives exhibited significant cytotoxicity against human cancer cell lines such as HL-60 and HSC-2. The selectivity index was calculated to assess the tumor specificity, revealing that these compounds were less toxic to non-malignant cells compared to malignant ones .
- Mechanistic Insights : Another investigation into a structurally similar compound revealed that it induced apoptosis via the activation of caspases and the production of reactive oxygen species (ROS). This study suggested that targeting specific signaling pathways could enhance therapeutic efficacy against resistant cancer types .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that:
- Absorption : The compound shows favorable absorption characteristics.
- Metabolism : It is metabolized primarily in the liver, with metabolites exhibiting varying levels of biological activity.
- Excretion : Renal excretion is a significant pathway for elimination.
Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects, making it a promising candidate for further development.
Propiedades
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-20-15-8-14(9-16(10-15)21-2)12-22-11-13-4-6-17(7-5-13)23(3,18)19/h8-10,13H,4-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVWSFMBLWITNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













